N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-12(14)17-9-5-3-8(4-6-9)15-11(16)10-2-1-7-18-10/h1-7,12H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGXBKAKYZRVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
It appears that there is no direct information about the specific applications of the compound "N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide" within the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant.
Here's what can be gathered from the search results:
- Combination Therapies for Airway Disorders:
- US20050165041A1 discusses the use of proton pump inhibitors in combination with airway therapeutics for treating airway disorders . Specifically, it mentions the combined use of pantoprazole (5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methylsulphinyl]-1H-benzimidazole) with roflumilast or ciclesonide for treating airway disorders like bronchitis, COPD, asthma, pneumonitis, and pulmonary fibrosis .
- Antibacterial Agents:
- MDPI's Molecules journal features a study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which have shown antibacterial activity against ESBL-producing E. coli ST131 . Compounds 4a and 4c exhibited high activity and demonstrated good interaction with the binding pocket of the β-lactamase enzyme . These compounds could potentially be used as novel β-lactamase inhibitors to combat antibiotic resistance .
- (R)-3-(1-(4-((tert-butylamino)methyl)-2-(difluoromethoxy)phenyl)ethoxy)-5-(imidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide:
- This compound has potential pharmacological applications due to its functional groups, including an imidazo[1,2-a]pyridine moiety and a thiophene ring. It may exhibit biological activities, including A2a receptor antagonism, inhibition of pro-inflammatory cytokines, and kinase inhibition. Its primary applications may include pharmaceutical research and development.
Given the information, it is reasonable to suggest that "this compound" and related compounds might find applications in:
- Pharmaceutical Research: As potential building blocks or lead compounds for drug development, particularly targeting inflammation, bacterial resistance, or airway disorders.
- ** অ্যান্টিবায়োটিক রিসার্চ:** Due to the antibacterial activities of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides.
- ** অ্যান্টিবায়োটিক রিসার্চ:** Due to the antibacterial activities of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects. Additionally, the compound can interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene carboxamides exhibit significant pharmacological versatility due to their tunable substituents. Below is a comparative analysis of N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide and its analogs:
Substituent Effects on Physicochemical Properties
Key Observations :
- The difluoromethoxy group in the target compound offers moderate lipophilicity (logP ~3.0), balancing solubility and membrane permeability. This is less lipophilic than trifluoromethoxy analogs (logP ~4.5, ) but more than methoxy or hydroxy derivatives .
- Electron-withdrawing groups (e.g., nitro in ) reduce logP and may enhance binding to polar targets like bacterial enzymes .
Biological Activity
N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the existing literature on its biological activity, focusing on its anticancer and antibacterial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the thiophene carboxamide class of compounds. The chemical structure can be represented as follows:
This compound features a thiophene ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study focusing on thiophene carboxamides as biomimetics of Combretastatin A-4 (CA-4), it was found that certain derivatives showed promising results against Hep3B liver cancer cells. Notably, compounds similar to this compound demonstrated an IC50 value comparable to CA-4, indicating potential effectiveness in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Thiophene Carboxamides
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
| This compound | Hep3B | TBD | TBD |
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored. This compound shows promise in combating antibiotic-resistant bacterial strains.
Case Study: Antibacterial Efficacy
A study investigating the antibacterial activity of thiophene carboxamides against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli found that certain derivatives exhibited strong inhibitory effects. Molecular docking studies revealed that these compounds effectively bind to the active site of the β-lactamase enzyme, suggesting a mechanism for their antibacterial action .
Table 2: Antibacterial Activity Against ESBL-producing E. coli
| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 4a | 13 ± 2 | 50 | TBD |
| 4c | 15 ± 2 | TBD | TBD |
| This compound | TBD | TBD | TBD |
The mechanisms underlying the biological activities of this compound involve interactions with cellular targets:
- Anticancer Mechanism : Similar to CA-4, this compound likely inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest .
- Antibacterial Mechanism : The binding to β-lactamase enzymes suggests that this compound can inhibit bacterial resistance mechanisms, making it a candidate for treating infections caused by resistant strains .
Q & A
Basic: What are the standard synthetic routes for N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide?
Answer: The synthesis typically involves coupling thiophene-2-carbonyl chloride with 4-(difluoromethoxy)aniline in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux conditions. For example, in analogous compounds, equimolar quantities of acyl chloride and amine are refluxed for 1 hour, followed by solvent evaporation to yield crystalline products . Purification via column chromatography using solvent mixtures like CH₂Cl₂/MeOH (9:1) is effective for isolating the carboxamide with yields up to 55% . Optimization may require adjusting stoichiometry, reaction time, and moisture control (anhydrous conditions preferred).
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer: Key methods include:
- NMR spectroscopy : ¹H NMR identifies thiophene protons (δ7.0–7.5) and carboxamide NH (δ~10). ¹³C NMR confirms carbonyl (C=O, δ~165 ppm) and aromatic carbons.
- IR spectroscopy : Strong C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) are diagnostic.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, as seen in derivatives like 5-chloro analogs (M+1+ = 384.8–447.7) .
- Melting point analysis : Sharp melting points (e.g., 130–132°C for similar compounds) indicate purity .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer: Contradictions in bioactivity (e.g., IC₅₀ variability) require:
- Assay standardization : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition).
- Structural analogs : Compare with derivatives like OSI-930 (a trifluoromethoxy analog), which showed blood-brain barrier permeability and antiviral activity, to identify critical substituents (e.g., difluoromethoxy vs. trifluoromethoxy groups) .
- Metabolic stability tests : Evaluate cytochrome P450 interactions, as morpholine or piperidine substituents in related compounds alter pharmacokinetics .
Basic: What are the key considerations for optimizing reaction yields?
Answer: Critical factors include:
- Reagent purity : Use freshly distilled thiophene-2-carbonyl chloride to avoid hydrolysis.
- Solvent choice : Polar aprotic solvents (acetonitrile) enhance nucleophilicity of the amine.
- Stoichiometry : A 10–20% excess of acyl chloride improves conversion rates.
- Workup : Acidic workup (e.g., TFA in CH₂Cl₂) removes protecting groups in multi-step syntheses .
Advanced: How can computational methods guide the design of derivatives with enhanced BBB permeability?
Answer:
- Molecular docking : Predict interactions with P-glycoprotein (e.g., key residues in the drug-binding pocket).
- QSAR models : Lipophilicity (logP ~2–3) and polar surface area (PSA <90 Ų) are critical for BBB penetration. Substituents like difluoromethoxy balance lipophilicity and electronic effects .
- MD simulations : Assess conformational flexibility in membrane bilayers to optimize passive diffusion.
Advanced: What strategies validate the compound’s mechanism of action in biological systems?
Answer:
- Target engagement assays : Use fluorescence polarization or thermal shift assays to confirm binding to proposed targets (e.g., voltage-gated sodium channels, as seen in related carboxamides) .
- Knockout models : CRISPR/Cas9-mediated gene knockout in cell lines can isolate specific pathways.
- Metabolite profiling : LC-MS/MS identifies active metabolites, as demonstrated in rivaroxaban analogs .
Basic: How are impurities or byproducts identified during synthesis?
Answer:
- HPLC-MS : Detects low-abundance byproducts (e.g., unreacted starting materials or hydrolysis products).
- TLC monitoring : Rf values help track reaction progress and isolate impurities during column chromatography .
- Microanalysis : Combustion analysis (C, H, N, S) ensures elemental composition matches theoretical values, as required for novel compounds .
Advanced: What structural modifications enhance metabolic stability?
Answer:
- Introducing electron-withdrawing groups : The difluoromethoxy group reduces oxidative metabolism compared to methoxy .
- Blocking labile positions : Methyl or halogen substituents on the phenyl ring hinder CYP450-mediated oxidation .
- Prodrug strategies : Esterification of the carboxamide improves oral bioavailability, as seen in thrombin inhibitors .
Advanced: How do supramolecular interactions influence crystallization and formulation?
Answer: Weak non-covalent interactions (C–H···O, C–H···S) govern crystal packing, as observed in N-(2-nitrophenyl)thiophene-2-carboxamide , where S(6) ring motifs stabilize the lattice . For formulation, co-crystallization with excipients (e.g., polymers) can enhance solubility, while amorphous dispersions (e.g., TFA-co-precipitated forms) improve dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
